1,4-Octadiene

Descripción

Significance of Non-Conjugated Dienes in Advanced Synthetic Design

Non-conjugated dienes, such as 1,4-octadiene, are crucial components in advanced synthetic design due to the distinct reactivity of their isolated double bonds. fiveable.me Unlike conjugated dienes where the double bonds are separated by a single bond, the non-conjugated arrangement in this compound allows for selective chemical transformations at each double bond. This characteristic enables the development of specialized synthetic strategies that are not feasible with conjugated systems. fiveable.me

The presence of non-conjugated double bonds influences the physical and chemical properties of molecules, including their stability and reactivity. fiveable.me This makes them valuable in various applications, from the synthesis of pharmaceuticals and agrochemicals to the development of new materials. myskinrecipes.comfiveable.me The ability to precisely control reactions at each double bond allows for the construction of complex molecular architectures with a high degree of stereochemical control.

Evolution of Research Perspectives on this compound and Analogues

Research interest in this compound and its analogues, often referred to as "skipped dienes," has evolved considerably. researchgate.net Initially, their study was somewhat overshadowed by the more extensively investigated conjugated dienes. researchgate.net However, the recognition of the 1,4-diene motif as a widespread structural element in various natural products, including fatty acids, polyketides, and alkaloids, has spurred significant research into their synthesis and reactivity. researchgate.net

Early synthetic methods often struggled with poor stereoselectivity. However, the development of new catalytic systems, particularly those based on transition metals like nickel, has revolutionized the synthesis of 1,4-dienes. nih.govresearchgate.net These modern methods allow for highly regioselective and enantioselective transformations, providing access to a wide range of functionalized 1,4-diene structures. researchgate.net The use of this compound as a monomer in polymerization has also been a key area of research, leading to the development of polymers with unique elastic and abrasion-resistant properties. ontosight.ai

Isomeric Considerations and Stereochemical Research Challenges in this compound Synthesis

The synthesis of this compound presents several isomeric and stereochemical challenges. The molecule can exist as a mixture of cis and trans isomers, and achieving high stereoselectivity in its synthesis is a significant hurdle. myskinrecipes.comchemical-suppliers.eu The IUPAC name for the trans isomer is (4E)-octa-1,4-diene. nih.gov

The development of stereocontrolled synthetic methods is a primary focus of current research. nih.gov This includes the use of chiral catalysts to control the formation of specific stereoisomers. acs.org The challenge lies in designing catalysts and reaction conditions that can effectively differentiate between the two double bonds and control the stereochemical outcome of the reaction. Overcoming these challenges is crucial for the synthesis of enantiomerically pure 1,4-diene derivatives, which are essential for applications in areas such as asymmetric catalysis and the synthesis of biologically active molecules. researchgate.netnih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H14 | ontosight.aichemical-suppliers.eunih.gov |

| Molecular Weight | 110.20 g/mol | myskinrecipes.comchemical-suppliers.eunih.gov |

| Appearance | Colorless liquid | ontosight.aiontosight.ai |

| Boiling Point | 120.3°C at 760 mmHg | chemical-suppliers.eu |

| Density | 0.74 g/cm³ | chemical-suppliers.eu |

| Flash Point | 13.6°C | chemical-suppliers.eu |

| CAS Number | 5675-25-2 | myskinrecipes.comchemical-suppliers.eunih.gov |

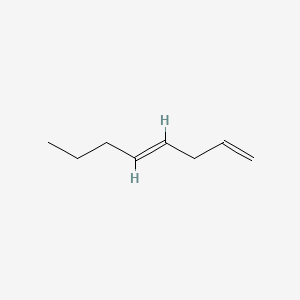

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

octa-1,4-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,7-8H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBLFDUGSBOMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317767 | |

| Record name | 1,4-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5675-25-2 | |

| Record name | 1,4-Octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,4 Octadiene and Its Functionalized Derivatives

Stereoselective Synthesis of 1,4-Octadiene Isomers

The spatial arrangement of atoms and functional groups in this compound isomers significantly influences their chemical and physical properties. Stereoselective synthesis provides essential control over the geometry of the double bonds (diastereoselectivity) and the three-dimensional orientation of substituents at chiral centers (enantioselectivity).

Diastereoselective Approaches

Diastereoselectivity in the synthesis of 1,4-octadienes primarily concerns the control of the (E/Z) configuration of the two double bonds. Titanium-mediated reactions have proven effective for achieving high levels of diastereocontrol. One notable method is the titanocene(II)-promoted cross-coupling of (Z)-alkenyl methyl sulfones with terminal allenes. This reaction proceeds through the formation of a 2-alkylidenetitanacyclopentane intermediate, yielding 1,4-dienes with a preference for (E,Z)-stereochemistry, particularly when aryl-, amino-, or phosphinyl-substituted allenes are used. catalysis.de

Another strategy involves the reaction of aldehydes with two equivalents of an alkyne in the presence of a titanium tetrahalide (TiX₄, where X = Cl, Br). This process generates substituted (E,Z)-1,5-dihalo-1,4-dienes with high stereoselectivity. rsc.org These dihalogenated products are versatile intermediates that can be further modified through subsequent coupling or substitution reactions.

Table 1: Diastereoselective Synthesis of 1,4-Diene Scaffolds

| Reactant A | Reactant B | Catalyst/Reagent | Product Type | Selectivity |

|---|---|---|---|---|

| (Z)-Alkenyl methyl sulfone | Terminal allene | Titanocene(II) | (E,Z)-1,4-Diene | High E,Z selectivity |

| Aldehyde | Alkyne (2 equiv.) | TiCl₄ or TiBr₄ | (E,Z)-1,5-Dihalo-1,4-diene | High E,Z selectivity |

Enantioselective Catalytic Methods for Diene Construction

The creation of chiral this compound derivatives requires enantioselective methods that can establish stereogenic centers with high fidelity. Transition metal catalysis, utilizing chiral ligands, is a premier strategy for this purpose. A significant advancement is the nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes. Using a chiral diphosphine ligand, such as an aromatic spiroketal-based phosphine (B1218219) (SKP), this reaction couples 1,3-dienes with hydroxylamines to produce α-substituted chiral allylic amines. dicp.ac.cn This method is distinguished by its high regioselectivity for the 1,4-addition product and excellent enantioselectivity, offering a direct route to functionalized chiral C8-amines from butadiene precursors. dicp.ac.cn

Rhodium catalysis has also been instrumental in asymmetric synthesis. Chiral C₂-symmetric dienes, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), have been developed as high-performance ligands for the rhodium-catalyzed asymmetric arylation of imines, yielding chiral diarylmethylamines with up to 99% enantiomeric excess (ee). organic-chemistry.org While not a direct synthesis of the octadiene backbone, the development of chiral octadiene ligands underscores their importance in asymmetric catalysis. organic-chemistry.orgacs.org Furthermore, rhodium-catalyzed 1,4-addition of arylboronic acids to enones is a robust method for creating chiral centers, a principle applicable to the synthesis of functionalized chiral octadienes. rsc.org

Table 2: Enantioselective Synthesis of Chiral Allylic Amines from 1,3-Dienes

| Diene Substrate | Nucleophile | Catalyst System | Product | Yield | Enantioselectivity (ee) |

|---|---|---|---|---|---|

| 1-Aryl-1,3-butadiene | O-Benzoyl hydroxylamine (B1172632) | Ni(cod)₂ / (R,R)-SKP | α-Substituted chiral allylic amine | 76-94% | 93-98% |

Data derived from a general study on 1,3-dienes. dicp.ac.cn

Metal-Catalyzed Coupling Reactions for 1,4-Diene Formation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful and versatile tools for constructing the carbon skeleton of this compound from simpler precursors. These methods often exhibit high functional group tolerance and stereochemical control.

Cross-Coupling Strategies Employing Organometallic Reagents

Palladium-catalyzed cross-coupling reactions are widely employed for the stereospecific synthesis of dienes. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. A well-documented procedure describes the reaction of an (E)-1-alkenylboronate with a (Z)-vinylic halide in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base to yield a conjugated diene with high stereospecificity. orgsyn.orgorgsyn.org For instance, coupling (E)-1-hexenyl-1,3,2-benzodioxaborole with (Z)-β-bromostyrene produces (1Z,3E)-1-phenyl-1,3-octadiene. orgsyn.org This highlights the ability to control the geometry of the final product by selecting appropriately configured starting materials.

Other key cross-coupling reactions applicable to 1,4-diene synthesis include the Negishi (organozinc), and Stille (organotin) couplings, which are known for their reliability and broad substrate scope. nih.govtorontomu.cachemie-brunschwig.ch

Table 3: Palladium-Catalyzed Suzuki-Type Synthesis of a 1,3-Octadiene Derivative

| Alkenylboronate | Vinylic Halide | Catalyst | Base | Product | Yield |

|---|---|---|---|---|---|

| (E)-1-Hexenyl-1,3,2-benzodioxaborole | (Z)-β-Bromostyrene | PdCl₂(PPh₃)₂ | Sodium Ethoxide | (1Z,3E)-1-Phenyl-1,3-octadiene | 71% |

Data from Organic Syntheses procedure. orgsyn.org

Dimerization and Codimerization Techniques for Octadiene Production

The telomerization of 1,3-butadiene (B125203) is a highly atom-efficient industrial process for producing functionalized C8 linear dienes. catalysis.de This reaction involves the dimerization of two butadiene molecules with the simultaneous addition of a nucleophile, catalyzed primarily by palladium complexes. wikipedia.org Depending on the nucleophile used, a variety of this compound precursors can be synthesized. For example, using methanol (B129727) as the nucleophile yields 1-methoxy-2,7-octadiene (B8591526) as the major product, along with smaller amounts of 3-methoxy-1,7-octadiene. rsc.org This process is the foundational step in the Dow Chemical route to produce 1-octene (B94956). rsc.org Other nucleophiles like water, ammonia, and carboxylic acids can also be used to generate different functionalized octadienes. rsc.orgwikipedia.org

The catalytic system typically consists of a palladium(0) source and a phosphine or N-heterocyclic carbene ligand. catalysis.dersc.org The reaction mechanism proceeds through a key bis-π-allyl palladium intermediate formed from two coordinated butadiene molecules. wikipedia.org

Table 4: Palladium-Catalyzed Telomerization of 1,3-Butadiene

| Nucleophile (HX) | Catalyst System | Primary Product | Application/Significance |

|---|---|---|---|

| Methanol (CH₃OH) | Pd(0) / Triarylphosphine | 1-Methoxy-2,7-octadiene | Key intermediate for 1-octene synthesis (Dow Process). rsc.org |

| Water (H₂O) | Pd–TPPTS | Octa-2,7-dien-1-ol | Precursor for plasticizer alcohols. wikipedia.org |

| Acetic Acid | Pd(OAc)₂ / Ligand | 2,7-Octadienyl acetate | Intermediate for fine chemicals. rsc.org |

Multi-Component Reactions for Complex this compound Architectures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.com Nickel-catalyzed MCRs have emerged as a powerful strategy for constructing complex octadiene frameworks.

One remarkable example is a nickel-catalyzed four-component coupling reaction that combines an alkyl fluoride, an aryl Grignard reagent, and two molecules of 1,3-butadiene. researchgate.net This reaction assembles these four components to produce a 3-aryl-substituted 1,7-octadiene (B165261), creating a complex carbon skeleton in one step. researchgate.net Another nickel-catalyzed three-component reaction couples perfluoroarenes with two molecules of a 1,3-diene in the presence of a Grignard reagent acting as a hydride source, affording 3-perfluoroarylated-1,7-octadienes. researchgate.net These methods demonstrate the power of MCRs to rapidly build molecular complexity and access highly functionalized octadiene structures that would be challenging to synthesize through traditional stepwise approaches. researchgate.netresearchgate.net

Table 5: Nickel-Catalyzed Multi-Component Synthesis of Substituted Octadienes

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Four-Component Coupling | Alkyl fluoride, Aryl Grignard, 1,3-Butadiene (2 equiv.) | Nickel/Phosphine | 3-Aryl-1,7-octadiene |

| Three-Component Coupling | Perfluoroarene, 1,3-Diene (2 equiv.), Alkyl Grignard | NiCl₂ / PPh₃ | 3-Perfluoroaryl-1,7-octadiene |

Data derived from a review on nickel-catalyzed MCRs. researchgate.net

Isomerization and Rearrangement Pathways Leading to this compound Scaffolds

The synthesis of specific isomers of unsaturated hydrocarbons like this compound is a critical task in organic chemistry, often driven by their utility in polymer synthesis and fine chemical manufacturing. Isomerization and rearrangement reactions provide powerful strategies for accessing desired isomers from more readily available starting materials. These transformations can be induced thermally or facilitated by catalysts, each pathway offering distinct mechanistic features and synthetic outcomes.

Thermal Isomerization Studies

Thermal isomerization represents a direct method for converting a non-equilibrium mixture of isomers to a more stable composition by applying heat. For 1,4-dienes, this process can be used to alter the geometric configuration (cis/trans) around the double bonds to approach the thermodynamic equilibrium of the isomers. google.com

Research has shown that heating a 1,4-diene that is not at its isomeric equilibrium can drive it towards that equilibrium. google.com This process is typically carried out in the presence of an isomerizing agent to facilitate the reaction at practical rates. The reaction temperature is a critical parameter and depends significantly on the chosen agent. The process generally involves mixing the 1,4-diene with the agent and heating the mixture in a suitable vessel, which can be a high-pressure shaker tube or a standard flask for reactions at atmospheric pressure. google.com The duration of the heat treatment is adjusted based on the catalyst's activity, the temperature, and the desired level of isomerization, ranging from less than a second to several hours. google.com

Key findings from these studies are summarized in the table below, indicating the types of isomerizing agents used and their effective temperature ranges.

Table 1: Isomerizing Agents and Temperature Ranges for Thermal Isomerization of 1,4-Dienes

| Isomerizing Agent | Representative Formula | Recommended Temperature Range (°C) |

|---|---|---|

| Sulfur Dioxide | SO₂ | 160 - 225 |

| Sulfonyl Chloride | SO₂Cl₂ | 80 - 225 |

| Sulfides | R-S-R' | 175 - 350 |

Data sourced from patent literature describing the geometric isomerization of 1,4-dienes. google.com

While these studies primarily focus on achieving a thermodynamic mixture of geometric isomers of a given 1,4-diene, related thermal rearrangements of cyclic dienes have also been investigated. For instance, the pyrolysis of cis,trans-1,5-cyclooctadiene leads to cis-1,2-divinylcyclobutane, which subsequently isomerizes to cis,cis-1,5-cyclooctadiene under the reaction conditions. journals.co.za Such pericyclic reactions, including Cope rearrangements, represent fundamental pathways in the thermal isomerization of dienes, although they may not always directly yield acyclic this compound scaffolds. journals.co.za

Catalytic Isomerization Mechanisms

Catalytic isomerization offers a more controlled and efficient alternative to thermal methods, often proceeding under milder conditions with high selectivity. Transition metal complexes are particularly effective for the isomerization of olefins, including the conversion of various octadiene isomers into the this compound scaffold. These reactions typically proceed through two primary mechanistic pathways: the π-allyl mechanism and the metal-hydride addition-elimination mechanism.

π-Allyl Mechanism: This mechanism is common for catalysts that can perform an oxidative addition into a C-H bond adjacent to a double bond. In the context of dienes, a transition metal can coordinate to one of the double bonds. Subsequent cleavage of an allylic C-H bond leads to the formation of a π-allylpalladium intermediate. researchgate.netmdpi.com This intermediate can then undergo rearrangement before a hydride is transferred back to the allyl group at a different position, resulting in an isomerized olefin. For example, palladium-catalyzed isomerization of certain diene derivatives is proposed to proceed through such η³-allylpalladium intermediates. researchgate.net

Metal-Hydride Addition-Elimination Mechanism: This is one of the most common pathways for olefin isomerization catalyzed by transition metal complexes. nih.gov The process is initiated by the formation of a metal-hydride species. This active catalyst then adds across one of the olefin's double bonds (hydrometallation) to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the metal-hydride catalyst and releases an isomerized olefin. The position of the new double bond is determined by which adjacent carbon provides the hydrogen for elimination. This sequence can be repeated, effectively "walking" the double bond along the carbon chain until the most thermodynamically stable isomer is formed. mdpi.comnih.gov

Various transition metal catalysts have been employed for these transformations.

Iridium Catalysts: Pincer complexes of iridium have demonstrated catalytic activity for the isomerization of terminal alkenes to internal olefins. For instance, an (POCN)Ir complex can catalyze the isomerization of 1-octene to a mixture of internal octenes with high conversion rates. d-nb.info

Rhodium Catalysts: Rhodium(I) complexes are well-known for catalyzing the isomerization of olefins, often via a π-allylmetal hydride mechanism. acs.org These have been studied in the isomerization of cyclic dienes, providing mechanistic insights applicable to acyclic systems. acs.org

Nickel Catalysts: Nickel-based systems, particularly those with N-heteroaromatic ligands, are effective for alkene isomerization. nih.gov These catalysts can exhibit high selectivity for mono-isomerization products. nih.gov

Palladium Catalysts: Palladium complexes are widely used for various organic transformations, including olefin isomerization. researchgate.net Palladium(II) catalysts can facilitate the isomerization of dienes through mechanisms involving either soft Lewis acidity or the formation of π-allyl intermediates, with the specific pathway often influenced by the solvent and ligands. researchgate.net

The table below summarizes findings from various research on catalytic isomerization relevant to diene scaffolds.

Table 2: Research Findings on Catalytic Isomerization of Olefins and Dienes

| Catalyst System | Substrate Example | Key Mechanistic Feature / Finding |

|---|---|---|

| [(POCN)Ir(H)(OAc)] | 1-Octene | Catalyzes isomerization to internal octenes with 96% conversion. d-nb.info |

| Rhodium(I) π-Complex | 1,3-Cyclooctadiene | Isomerization proceeds via a π-allylmetal hydride mechanism. acs.org |

| N-Heteroaromatic-Ni(II) Precatalysts | 4-Phenylbutene, 1,7-Octadiene | Achieves selective mono-isomerization through a proposed intermediate mechanism involving a radical-induced 1,3-H relocation. nih.gov |

These catalytic systems provide a versatile toolkit for chemists to manipulate the structure of unsaturated hydrocarbons, enabling the targeted synthesis of specific isomers like this compound from different precursors through controlled rearrangement and isomerization pathways.

Chemical Reactivity and Mechanistic Investigations of 1,4 Octadiene Transformations

Addition Reactions on 1,4-Octadiene: Regioselectivity and Stereoselectivity

Addition reactions are fundamental transformations for alkenes, including dienes like this compound. These reactions involve the breaking of the carbon-carbon pi bonds and the formation of two new single bonds. The presence of two double bonds in this compound introduces complexities regarding regioselectivity (where new atoms bond) and stereoselectivity (the spatial arrangement of the new bonds). masterorganicchemistry.com

Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond. This reaction is notable for its anti-Markovnikov regioselectivity, where the boron atom attaches to the less substituted carbon and the hydrogen atom to the more substituted carbon. masterorganicchemistry.com The stereochemistry of hydroboration is typically syn-addition, meaning both the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

In the context of this compound, the two double bonds present different steric and electronic environments, influencing the regioselectivity of the hydroboration reaction. The terminal double bond is generally more reactive towards hydroboration than the internal double bond due to less steric hindrance. researchgate.net For instance, studies using various borane (B79455) reagents have shown a preference for hydroboration at the C1-C2 double bond. researchgate.net

The resulting organoborane intermediates are versatile and can be further transformed. Oxidation, typically with hydrogen peroxide in a basic solution, replaces the boron atom with a hydroxyl group, leading to the formation of alcohols. masterorganicchemistry.com Protonolysis, on the other hand, replaces the boron atom with a hydrogen atom.

Table 1: Regioselectivity in the Hydroboration of this compound with Different Borane Reagents

| Borane Reagent | Major Product after Oxidation | Minor Product(s) after Oxidation | Reference |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Octan-1-ol | Octan-4-ol | researchgate.net |

| Disiamylborane | Octan-1-ol | Octan-4-ol | researchgate.net |

| Dibromoborane-dimethyl sulfide (B99878) (HBBr₂·SMe₂) | (4Z)-1,4-Octadiene (after protonolysis) | - | researchgate.net |

This table is generated based on the general principles of hydroboration and selectivity data for similar dienes.

Halogenation involves the addition of halogen atoms (e.g., Br₂, Cl₂) across the double bonds of this compound. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. With two double bonds, a mixture of products can be expected, including addition to one or both double bonds. The regioselectivity can be influenced by the reaction conditions and the specific halogen used. google.com

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon. masterorganicchemistry.com In the case of this compound, the addition of HBr would be expected to yield 2-bromo-4-octene and 4-bromo-1-octene as the major initial products. The presence of peroxides can lead to anti-Markovnikov addition of HBr via a free-radical mechanism. masterorganicchemistry.com

Table 2: Predicted Major Products of Halogenation and Hydrohalogenation of this compound

| Reagent | Predicted Major Product(s) | Stereochemistry | Reference |

| Br₂ | 1,2-Dibromooct-4-ene, 4,5-Dibromooct-1-ene | anti-addition | google.com |

| HCl | 2-Chloro-4-octene, 4-Chloro-1-octene | Mixture of syn and anti | masterorganicchemistry.com |

| HBr (no peroxides) | 2-Bromo-4-octene, 4-Bromo-1-octene | Mixture of syn and anti | masterorganicchemistry.com |

| HBr (with peroxides) | 1-Bromo-4-octene, 5-Bromo-1-octene | anti-addition | masterorganicchemistry.com |

This table is based on established mechanisms of halogenation and hydrohalogenation of alkenes.

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. researchgate.net this compound, with its two double bonds, can potentially participate in various cycloaddition reactions. smolecule.com

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition. However, since this compound is a non-conjugated diene, it cannot act as the diene component in a typical Diels-Alder reaction. It can, however, act as a dienophile, reacting with a conjugated diene.

Other types of cycloadditions, such as [2+2] photocycloadditions, are possible. These reactions are often induced by ultraviolet light and can lead to the formation of four-membered rings. beilstein-journals.org The regioselectivity and stereoselectivity of such reactions are highly dependent on the specific reactants and reaction conditions. Research into metal-catalyzed cycloadditions has also shown the potential for forming various cyclic structures from dienes. acs.org

Oxidation Reactions and Epoxidation of this compound

The double bonds in this compound are susceptible to oxidation, leading to the formation of various oxygenated products.

Epoxidation is a key oxidation reaction where a peroxy acid or a metal catalyst with an oxidant is used to convert an alkene into an epoxide (an oxirane). For this compound, selective epoxidation of one of the two double bonds is a significant challenge. The terminal double bond is generally more reactive towards epoxidation due to less steric hindrance.

Various catalytic systems have been developed for alkene epoxidation. mdpi.comgoogle.com These often involve transition metal catalysts, such as those based on molybdenum, tungsten, or titanium, in combination with an oxygen source like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide. mdpi.comgoogle.com Optimization of reaction conditions, including temperature, catalyst loading, and the molar ratio of reactants, is crucial for achieving high yields and selectivity. mdpi.comlancs.ac.uk For instance, studies on the epoxidation of a similar diene, 1,7-octadiene (B165261), using a polymer-supported Mo(VI) complex with TBHP have shown that reaction conditions can be tuned to maximize the yield of the monoepoxide. mdpi.comresearcher.lifelancs.ac.ukrsc.org A study on the epoxidation of 1,7-octadiene found that the maximum yield of 1,2-epoxy-7-octene (B1584060) could reach 66.22% under optimized conditions. mdpi.comresearcher.lifelancs.ac.uk

Table 3: Factors Affecting the Catalytic Epoxidation of Dienes

| Factor | Effect on Epoxidation | Reference |

| Catalyst Type | Influences activity and selectivity. Mo, W, and Ti are common. | mdpi.comgoogle.com |

| Oxidant | Determines the oxygen source (e.g., TBHP, H₂O₂). | mdpi.comgoogle.com |

| Temperature | Affects reaction rate and potential for side reactions. | mdpi.com |

| Catalyst Loading | Impacts the rate of reaction. | mdpi.com |

| Substrate:Oxidant Ratio | Can influence selectivity and conversion. | mdpi.com |

This table summarizes general findings from studies on the epoxidation of dienes.

Photocatalytic oxygenation represents a modern and green approach to the oxidation of organic substrates. This method utilizes a photocatalyst that, upon absorbing light, can initiate oxidation reactions. researchgate.net In the context of dienes, this can lead to the formation of endoperoxides through a cyclization-endoperoxidation cascade. researchgate.net

Research in this area has often focused on polycyclic or conjugated diene systems where the photocatalyst, typically a sensitizer, absorbs visible light and transfers energy to molecular oxygen to generate singlet oxygen (¹O₂). researchgate.net Singlet oxygen can then react with the diene in a [4+2] cycloaddition manner. Alternatively, photoinduced electron transfer from the diene to the excited photocatalyst can generate a diene radical cation, which then reacts with oxygen. researchgate.net While specific studies on the photocatalytic oxygenation of this compound are not prevalent, the principles derived from related systems are applicable. The reaction would likely proceed at the more electron-rich double bond and could be influenced by the choice of photocatalyst and reaction conditions. nih.gov

Functionalization Strategies for this compound Derivatives

The inherent reactivity of the double bonds in this compound and its polymeric forms allows for a variety of functionalization strategies. These methods are broadly categorized into post-polymerization modification of poly(this compound) and direct functionalization of the monomer.

Post-Polymerization Functionalization Approaches

Post-polymerization modification is a versatile strategy for introducing functional groups onto a pre-existing polymer backbone. utexas.edu This approach is advantageous as it allows for the synthesis of a wide range of functional polymers from a single parent polymer, without the need to synthesize and polymerize functionalized monomers, which can sometimes be challenging. beilstein-journals.orgresearchgate.netnih.gov For polymers derived from this compound, the remaining double bonds in the polymer chain serve as reactive handles for various chemical transformations.

Thiol-Ene Chemistry:

One of the most efficient methods for post-polymerization functionalization is the thiol-ene reaction. This "click" chemistry approach involves the radical addition of a thiol to an alkene, typically initiated by UV light or a radical initiator. osti.govnih.gov This method is known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups. rug.nl In the context of poly(this compound), the pendant double bonds can react with various thiol-containing molecules to introduce functionalities such as carboxylic acids, alcohols, or amines.

For instance, studies on polymyrcene, which contains a structurally similar 1,4-diene unit, have demonstrated the utility of thiol-ene chemistry. researchgate.net The photochemical functionalization of 1,4-polymyrcene with a variety of thiols, including methyl thioglycolate and 3-mercaptopropionic acid, proceeds with high conversion rates. researchgate.net The reaction selectivity can be influenced by the steric hindrance of the double bond and the nature of the thiol. researchgate.net A similar strategy can be applied to poly(this compound) to create functional materials.

Epoxidation:

Epoxidation is another key functionalization reaction, where the double bonds in the polymer backbone are converted into epoxide rings. These epoxide groups are highly reactive and can be subsequently opened by various nucleophiles to introduce a wide array of functionalities. The epoxidation of polyolefins is a well-established method for enhancing their properties. researchgate.net

Research on the epoxidation of 1,7-octadiene, a constitutional isomer of this compound, provides valuable insights. mdpi.comresearchgate.netlancs.ac.ukrsc.org A heterogeneous polybenzimidazole-supported Mo(VI) complex has been shown to be an effective catalyst for the epoxidation of 1,7-octadiene using tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.netrsc.org The reaction conditions can be optimized to achieve high yields of the corresponding epoxide. researchgate.net

Table 1: Post-Polymerization Functionalization Reactions for Diene Polymers

| Functionalization Method | Reagents | Typical Conditions | Introduced Functionality | Reference |

|---|---|---|---|---|

| Thiol-Ene Reaction | Functional Thiol (R-SH), Photoinitiator | UV irradiation, Room Temperature | Thioether with terminal functional group (-R) | nih.govresearchgate.net |

| Epoxidation | Oxidizing Agent (e.g., m-CPBA, TBHP), Catalyst (e.g., Mo(VI) complex) | Varies with oxidant and catalyst | Epoxide (Oxirane) Ring | researchgate.netresearchgate.net |

Direct Functionalization via C-H Activation and Other Methods

Direct functionalization of this compound offers an atom-economical route to valuable chemical intermediates without the need for pre-functionalized starting materials. sigmaaldrich.com

C-H Activation:

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of alkenes. acs.orgjst.go.jp Research has demonstrated the highly stereoselective allylic C-H alkylation of 1,4-dienes, including (E)-1,4-octadiene, with azlactones using a palladium-chiral phosphoramidite (B1245037) catalyst. sci-hub.se This reaction proceeds under mild conditions and provides access to structurally diverse α,α-disubstituted α-amino acid precursors with high yields and excellent stereoselectivity. sci-hub.se The regioselectivity of the reaction is notably dependent on the nature of the nucleophile. sci-hub.se

Table 2: Palladium-Catalyzed Asymmetric Allylic C-H Alkylation of (E)-1,4-Octadiene

| Nucleophile | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|---|

| Azlactone | Pd(dba)₂, Chiral Phosphoramidite Ligand | Toluene | 25 | High | Excellent | Excellent | sci-hub.se |

Hydroformylation:

Hydroformylation, also known as the oxo process, is a significant industrial process that introduces a formyl group (-CHO) and a hydrogen atom across a double bond. libretexts.org The hydroformylation of this compound can lead to the formation of valuable aldehydes, which are precursors to alcohols and carboxylic acids. mdma.ch Ionic ruthenium carbonyl complexes have been identified as effective catalysts for the hydroformylation of various olefins, including 8-methoxy-1,4-octadiene. google.com

Elucidation of Reaction Intermediates and Transition States

Understanding the reaction mechanisms, including the structure and energetics of intermediates and transition states, is crucial for optimizing reaction conditions and designing more efficient catalysts.

In C-H Activation:

For the palladium-catalyzed allylic C-H alkylation of this compound, density functional theory (DFT) calculations have provided significant mechanistic insights. sci-hub.se The catalytic cycle is proposed to involve several key steps:

C-H Bond Activation: The reaction initiates with the coordination of the diene to the palladium catalyst, followed by a concerted proton and two-electron transfer process for the allylic C-H cleavage, leading to a Pd(II) intermediate. sci-hub.se

Formation of Allyl-Pd Species: Subsequent deprotonation of the nucleophile (azlactone) and isomerization leads to a more stable s-trans allyl-Pd species. sci-hub.se

Isomerization and C-C Bond Formation: This intermediate undergoes isomerization to an s-cis geometry, followed by C-C bond formation through a well-defined transition state to yield the final product. sci-hub.se

In Metathesis Reactions:

While not a direct functionalization, olefin metathesis is a powerful transformation for C-C bond reorganization. Computational studies on the metathesis of 1,7-octadiene with Grubbs catalysts have elucidated the key intermediates and transition states. sci-hub.se The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions involving metallacyclobutane intermediates. uwindsor.caillinois.edu DFT calculations have helped to map the potential energy surface, identifying the relative energies of the metallacyclobutane intermediates and the transition states for their formation and ring-opening. nih.gov

In Pericyclic Reactions:

Pericyclic reactions, such as the Cope rearrangement of 1,5-dienes, proceed through cyclic transition states. rsc.org Computational studies have been instrumental in understanding the nature of these transition states, which can be influenced by substituent effects. rsc.org For related diene systems, theoretical calculations have helped to distinguish between concerted and stepwise diradical mechanisms. rsc.org

Table 3: Key Intermediates in this compound Transformations

| Reaction Type | Key Intermediate | Method of Elucidation | Reference |

|---|---|---|---|

| Pd-Catalyzed C-H Alkylation | Allyl-Pd(II) Species | DFT Calculations | sci-hub.se |

| Olefin Metathesis | Metallacyclobutane | DFT Calculations | sci-hub.senih.gov |

| Anodic Olefin Coupling | Radical Cation | Computational Electrosynthesis Study | acs.org |

| Intramolecular Heck Reaction | σ-Alkyl Palladium Intermediate | Mechanistic Studies | rsc.org |

Catalytic Applications of 1,4 Octadiene in Organic Synthesis

Homogeneous Catalysis Utilizing 1,4-Octadiene as a Substrate

Homogeneous catalysis offers a powerful platform for the selective transformation of this compound. Catalysts based on a range of transition metals, including ruthenium, rhodium, palladium, nickel, and molybdenum, have been employed to mediate its conversion into various valuable organic molecules.

Ruthenium catalysts, particularly Grubbs-type and Hoveyda-Grubbs catalysts, are renowned for their efficacy in olefin metathesis reactions. While many studies focus on the ring-closing metathesis (RCM) of α,ω-dienes like 1,7-octadiene (B165261) to form cyclic products, these catalysts are broadly applicable to diene substrates. researchgate.netbeilstein-journals.org In the context of dienes with terminal vinyl groups, such as 1,7-octadiene, ruthenium catalysts can generate ruthenium methylidene species, which are key intermediates in the metathesis catalytic cycle. researchgate.net This general reactivity extends to other dienes, where the catalyst can promote intermolecular cross-metathesis or intramolecular cyclization, depending on the substrate structure and reaction conditions. uwindsor.ca

Another significant ruthenium-catalyzed transformation applicable to 1,4-dienes is the Alder-ene reaction. This process involves the formal [2+2+2] cycloaddition of an alkyne and a 1,4-diene, leading to the formation of complex cyclic structures. Studies have shown that ruthenium complexes can catalyze the Alder-ene reaction between various alkynes and 1,4-dienes, albeit with moderate yields in some cases. thieme-connect.com

Furthermore, ruthenium complexes have been utilized in dynamic kinetic asymmetric transformations (DYKAT) of diols, which can be conceptually related to diene chemistry. For instance, the enzymatic resolution of 1,4-diols has been coupled with a ruthenium-catalyzed hydrogen transfer process, leading to the formation of enantiomerically enriched γ-acetoxy ketones. organic-chemistry.org

The role of dienes in rhodium catalysis is predominantly as chiral ligands rather than as substrates. Extensive research has focused on the design and synthesis of C2-symmetric chiral diene ligands, such as derivatives of bicyclo[2.2.1]heptadiene and bicyclo[2.2.2]octadiene. researchgate.netchinesechemsoc.org These ligands are highly effective in a multitude of rhodium-catalyzed asymmetric reactions, including:

1,4-Conjugate Additions: Chiral diene-rhodium complexes catalyze the addition of organoboron reagents to α,β-unsaturated ketones, esters, and other electron-deficient olefins with exceptional enantioselectivity. researchgate.netchinesechemsoc.org

B–H Bond Insertions: The enantioselective insertion of alkyl carbenes into B–H bonds is efficiently catalyzed by rhodium(I)/chiral diene complexes, providing access to valuable chiral alkylboranes. chinesechemsoc.org

Asymmetric Allylic Trifluoromethoxylation: Rhodium catalysis in combination with chiral diene ligands has enabled the first examples of asymmetric allylic trifluoromethoxylation, proceeding through a dynamic kinetic process with racemic starting materials. dicp.ac.cn

While these examples highlight the importance of dienes in rhodium catalysis, literature describing the use of this compound specifically as a reactive substrate in rhodium-catalyzed processes is limited. The primary focus remains on the development of diene scaffolds that impart chirality to the catalytic center.

Palladium catalysis has been successfully applied to the functionalization of 1,4-dienes through C–H activation. A notable example is the palladium-catalyzed asymmetric allylic C–H alkylation of (E)-1,4-octadiene. This reaction couples the diene with nucleophiles like azlactones, creating new C-C bonds with high levels of regio-, diastereo-, and enantioselectivity. The reaction proceeds under mild conditions and demonstrates that the Z/E and regioselectivities are highly dependent on the nature of the nucleophile used.

The process is initiated by the coordination of the palladium catalyst to the 1,4-diene, followed by allylic C–H bond activation to form a Pd(II) intermediate. This intermediate then reacts with the nucleophile, leading to the formation of the alkylated product. The use of chiral phosphoramidite (B1245037) ligands is crucial for achieving high stereoselectivity.

Table 1: Palladium-Catalyzed Asymmetric Allylic C–H Alkylation of (E)-1,4-Octadiene with Azlactone

| Catalyst/Ligand | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| Pd(dba)₂ / L2 | Oxazol-5(4H)-one, 4-ethylidene-2-phenyl- | Toluene | 25 | 84 | 73 | |

| Pd(dba)₂ / L5 | Oxazol-5(4H)-one, 4-ethylidene-2-phenyl- | Toluene | 25 | 99 | 99 |

Data sourced from studies on Pd-catalyzed allylic C-H alkylation.

Nickel catalysts provide an efficient and cost-effective alternative for the transformation of dienes. A key reaction is the enantioselective 1,4-hydroamination of 1,3-dienes, which offers a direct route to chiral allylamines. google.com This transformation uses a nickel catalyst with a chiral diphosphine ligand (such as an aromatic spiroketal-based SKP ligand) to add a hydroxylamine (B1172632) across the diene system, followed by reduction, yielding α-substituted chiral allylamines with excellent regio- and enantioselectivity. google.com

The proposed mechanism involves the generation of a nickel(I) hydride species, which inserts into the terminal double bond of the 1,3-diene to form a π-allyl-Ni(I) intermediate. Subsequent reaction with the amine source leads to the final product. google.com This method is characterized by its broad substrate scope and tolerance of various functional groups. google.com

Table 2: Nickel-Catalyzed Enantioselective 1,4-Hydroamination of a 1,3-Diene

| Diene Substrate | Amine Source | Catalyst/Ligand | Yield (%) | ee (%) | Ref |

| 1-Phenyl-1,3-butadiene | O-Benzoyl-N-hydroxyaniline | Ni(cod)₂ / (R,R)-SKP | 95 | 98 | google.com |

| 1-(4-Chlorophenyl)-1,3-butadiene | O-Benzoyl-N-hydroxyaniline | Ni(cod)₂ / (R,R)-SKP | 96 | 97 | google.com |

This table represents the general reactivity for 1,3-dienes as specific data for this compound was not detailed in the source.

Molybdenum-based catalysts, particularly Schrock-type alkylidene complexes, are highly active in olefin metathesis. acs.org These catalysts are effective for the ring-closing metathesis (RCM) of α,ω-dienes. For instance, theoretical and experimental studies on the RCM of 1,7-octadiene with cationic molybdenum imido alkylidene catalysts have provided detailed insights into the reaction mechanism, including the catalytic cycle, non-productive pathways, and initiation steps. researchgate.net The reaction proceeds through the formation of a key metallacyclobutane intermediate. researchgate.net

While many detailed studies utilize substrates like 1,7-octadiene, the catalytic principles are broadly applicable to other dienes. researchgate.net The reactivity and selectivity in molybdenum-catalyzed metathesis are influenced by factors such as the catalyst structure, solvent, and the specific diene substrate.

Asymmetric Catalysis Involving this compound

The development of asymmetric catalytic transformations using this compound as a prochiral substrate is a significant area of research, enabling the synthesis of chiral molecules from simple, achiral starting materials.

A prime example is the palladium-catalyzed asymmetric allylic C–H alkylation discussed in section 4.1.3. By employing a chiral palladium complex, it is possible to functionalize one of the two allylic positions of (E)-1,4-octadiene with high enantioselectivity. The reaction with azlactones, for instance, can yield products with enantiomeric excesses up to 99% when using specifically designed phosphoramidite ligands. This method provides a powerful tool for constructing α,α-disubstituted α-amino acid precursors.

Another important transformation is the nickel-catalyzed enantioselective 1,4-hydroamination of conjugated dienes, as detailed in section 4.1.4. google.com This reaction establishes a new carbon-nitrogen bond and a stereocenter simultaneously. For a substrate like this compound (if isomerized to a conjugated 1,3-diene in situ or used as a related 1,3-diene analogue), this reaction would produce a chiral allylamine. The use of chiral ligands, such as SKP, is essential for controlling the enantioselectivity of the C-N bond formation, achieving up to 99% ee in favorable cases. google.com

Heterogeneous Catalysis and Surface Functionalization

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in industrial processes, such as easy separation and recycling of the catalyst.

The chemical functionalization of semiconductor surfaces, such as silicon (Si), is a critical area of materials science for developing new microelectronics and sensors. sigmaaldrich.com One method to attach stable organic layers to these surfaces is through reactions with dienes. acs.org For instance, conjugated dienes can react with the silicon dimers on a Si(100)-2x1 surface via a [4+2] cycloaddition (Diels-Alder) reaction. acs.org While specific studies focusing on this compound are not prominent, research on analogous molecules like 1,7-octadiene has shown that dienes can be grafted onto a Si(111) surface. In such cases, one double bond reacts with the surface, leaving the other terminal double bond available for further chemical modification. This approach allows for the construction of complex, multi-functional surface architectures.

To improve the efficiency and sustainability of catalytic processes, homogeneous catalysts are often immobilized on solid supports. Ruthenium-based metathesis catalysts (like Hoveyda-Grubbs catalysts) and palladium-based hydrogenation catalysts have been successfully immobilized on materials such as silica, mesoporous molecular sieves (e.g., MCM-41, SBA-15), and polymers. jst.go.jpgoogle.com These supported catalysts have been used for reactions involving dienes, such as the ring-closing metathesis (RCM) of 1,7-octadiene. Immobilization prevents the metal catalyst from leaching into the product and allows the catalyst to be recovered and reused over multiple cycles. For example, a Hoveyda-Grubbs type catalyst immobilized on SBA-15 showed high activity and 100% selectivity in the RCM of 1,7-octadiene, with very low ruthenium leaching (0.04%) when using a non-polar solvent. Similarly, palladium nanoparticles supported on various materials are effective for selective hydrogenation reactions. polimi.it

Polymerization Science and Advanced Materials from 1,4 Octadiene Monomers

Homopolymerization of 1,4-Octadiene

Homopolymerization of this compound involves the reaction of the monomer with itself to form a long polymer chain. The resulting polymer, poly(this compound), is characterized by a saturated backbone with pendant hexenyl groups, which retain a reactive double bond. The specific polymerization method employed significantly influences the structure and properties of the final polymer.

Coordination Polymerization Mechanisms

Coordination polymerization, often utilizing Ziegler-Natta or metallocene catalysts, is a primary method for polymerizing olefins and dienes. uomustansiriyah.edu.iq While extensive research exists for isomers like 1,7-octadiene (B165261) and 1,3-octadiene, specific studies detailing the homopolymerization of this compound are less common. nih.govresearchgate.net However, the general principles of coordination polymerization for non-conjugated α,ω-dienes can be applied to understand the expected mechanism.

The process is initiated by the formation of a coordination complex between the monomer and a transition metal catalyst center. uomustansiriyah.edu.iq For a non-conjugated diene like this compound, the polymerization typically proceeds via the more accessible terminal double bond (the 1-position), leaving the internal double bond (the 4-position) as a pendant group on the polymer chain. This is due to the higher reactivity of the terminal vinyl group in coordination-insertion mechanisms.

Catalyst systems play a crucial role in determining the polymer's stereoregularity and molecular weight.

Ziegler-Natta Catalysts: These heterogeneous catalysts, typically based on titanium compounds (e.g., TiCl₄) and aluminum alkyls (e.g., triethylaluminium), are known for producing linear polymers. researchgate.netresearchgate.net For this compound, such a catalyst would be expected to yield a polymer with pendant unsaturated groups.

Metallocene Catalysts: These are homogeneous, single-site catalysts (e.g., zirconocene (B1252598) dichloride activated by methylaluminoxane (B55162), MAO) that offer precise control over the polymer's microstructure and molecular weight distribution. uni-hamburg.de In the polymerization of α,ω-dienes, the choice of metallocene can influence whether the diene undergoes simple insertion or a cyclopolymerization reaction. For this compound, which is not an α,ω-diene, cyclization is not a primary reaction pathway, and the main product would be a linear polymer with pendant unsaturation.

Plasma Polymerization Techniques and Film Formation

Plasma polymerization is a solvent-free technique that uses energy from a plasma (an ionized gas) to polymerize monomer vapors, depositing a thin, highly cross-linked polymer film onto a substrate. aip.orgnih.gov This process, also known as plasma-enhanced chemical vapor deposition (PECVD), is versatile for modifying the surface properties of materials. cnr.it

While specific studies on this compound are scarce, research on its isomer, 1,7-octadiene, provides significant insight into how such a monomer behaves under plasma conditions. acs.orgacs.org Diene monomers are often used to create hydrophobic, hydrocarbon-rich surfaces. iaamonline.org

The process involves:

Vaporization: The this compound monomer is introduced into a low-pressure reactor chamber in its vapor phase.

Plasma Generation: An energy source (typically radio frequency) is applied to create a plasma.

Fragmentation and Polymerization: In the plasma, the monomer molecules fragment into reactive species (radicals, ions). These species then react and recombine on the substrate surface, forming a dense, amorphous, and often pinhole-free polymer film. mdpi.com

The properties of the resulting film, such as thickness, chemical composition, and wettability, are controlled by process parameters like plasma power, monomer flow rate, and deposition time. nih.gov Films deposited from octadiene precursors are typically hydrophobic and have applications as protective coatings or as platforms for creating biocompatible surfaces. acs.orgiaamonline.org For instance, plasma-polymerized 1,7-octadiene has been shown to create superhydrophobic surfaces for water purification applications. acs.org

Copolymerization of this compound with Other Monomers

Copolymerization of this compound with commodity monomers like ethylene (B1197577) is a key strategy for producing specialty polymers. The incorporation of the diene introduces pendant double bonds into the polymer backbone, which can act as sites for subsequent cross-linking (vulcanization) or chemical modification.

Ethylene-1,4-Octadiene Copolymerization Studies

The copolymerization of ethylene with non-conjugated dienes is a well-established method for producing elastomers, such as EPDM (ethylene-propylene-diene monomer) rubbers. While 1,4-hexadiene (B1233536) and 5-ethylidene-2-norbornene are common dienes for this purpose, this compound can also be used. The literature extensively covers the copolymerization of ethylene with the related isomer 1,7-octadiene, and the findings are largely analogous. researchgate.netqu.edu.qaresearchgate.net

When copolymerized with ethylene using metallocene or Ziegler-Natta catalysts, this compound is incorporated into the polyethylene (B3416737) chain. The presence of the bulky comonomer disrupts the regular chain structure of polyethylene, leading to a decrease in crystallinity and density.

The resulting ethylene-1,4-octadiene copolymer would be a thermoplastic elastomer, combining the chemical resistance and processability of polyethylene with the flexibility imparted by the reduced crystallinity.

Incorporation of this compound in Specialty Copolymers

The true value of incorporating this compound into copolymers lies in the reactivity of its pendant vinyl groups. These groups serve as handles for creating advanced functional materials and specialty copolymers through post-polymerization modification. researchgate.net

For example, research on copolymers containing 1,7-octadiene demonstrates several modification strategies that would be applicable to ethylene-1,4-octadiene copolymers:

Graft Copolymerization: The pendant double bonds can be used as initiation sites for other polymerization reactions. For instance, after bromination, the site can initiate Atom Transfer Radical Polymerization (ATRP) of monomers like styrene (B11656) or methyl methacrylate (B99206) to create graft copolymers with unique properties. researchgate.net

Epoxidation: The double bonds can be converted to epoxide groups, which are highly reactive and can be opened to introduce a variety of functional groups, enhancing adhesion or compatibility with other polymers. researchgate.net

Chain Extenders: In some polymerization systems, difunctional monomers like 1,7-octadiene have been used as "chain extenders" to significantly increase the molecular weight of copolymers, such as those of 1-octene (B94956) and methyl acrylate. rsc.orgnih.gov This approach could be relevant for this compound in specific catalytic systems.

These modifications allow for the creation of specialty materials such as compatibilizers for polymer blends, impact modifiers, and advanced elastomers.

Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[2.2.2]octadiene Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. ncsu.edu While this compound itself does not undergo ROMP, its bicyclic structural analog, bicyclo[2.2.2]octadiene, is a key monomer in this field. This monomer can be synthesized via a Diels-Alder reaction and its polymerization provides an important precursor route to the highly conductive polymer, poly(p-phenylene vinylene) (PPV). rsc.orgdtic.miluwindsor.ca

The polymerization proceeds as follows:

Monomer Synthesis: A functionalized bicyclo[2.2.2]octadiene monomer is prepared.

ROMP: The monomer is subjected to ROMP using a metathesis catalyst, typically a well-defined ruthenium-based complex like a Grubbs catalyst. nih.gov The catalyst opens the strained double bond of the bicyclic system to form a living polymer chain. nih.gov

Precursor Polymer: The polymerization results in a soluble precursor polymer that is easier to process than the final, intractable PPV.

Elimination: The precursor polymer is then converted to PPV through a thermally-induced elimination reaction, which creates the conjugated phenylene vinylene backbone. rsc.orgsemanticscholar.org

This multi-step approach, using a ROMP precursor, is a classic example of how polymerization chemistry can be ingeniously applied to create complex, high-performance materials that would otherwise be inaccessible. dtic.milamazonaws.com

Catalyst Systems for ROMP and Polymer Topology

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing polymers from cyclic olefins, valued for its ability to produce materials with controlled architectures. 20.210.105jomardpublishing.com While the acyclic this compound undergoes Acyclic Diene Metathesis (ADMET) polymerization, its cyclic isomer, 1,5-cyclooctadiene (B75094) (COD), is a common monomer for ROMP. 20.210.105researchgate.net The choice of catalyst is paramount as it dictates the polymerization characteristics and the resulting polymer topology. The two main classes of catalysts used for ROMP are Schrock catalysts, based on early transition metals like molybdenum (Mo) and tungsten (W), and Grubbs catalysts, which are ruthenium (Ru)-based. wikipedia.org

Schrock catalysts , such as those containing molybdenum or tungsten, are known for their high activity. wikipedia.org However, they are often sensitive to air and moisture and have limited tolerance for functional groups. 20.210.105Grubbs catalysts , particularly the first, second, and third-generation ruthenium complexes, are celebrated for their remarkable functional group tolerance and stability in various solvents, including aqueous media. 20.210.105wikipedia.org This robustness makes them the preferred choice for synthesizing complex and functional polymers. researchgate.net

The "living" nature of many ROMP systems, especially with well-defined catalysts, allows for precise control over the polymer's molecular weight and dispersity. 20.210.105researchgate.net This living polymerization enables the creation of advanced polymer topologies, such as diblock or triblock copolymers, by the sequential addition of different monomers. 20.210.105 For instance, the polymerization of a water-soluble norbornene derivative followed by the addition of 1,5-cyclooctadiene can produce amphiphilic block copolymers that self-assemble into nanoparticles. nih.gov

Furthermore, the polymer topology can be engineered by employing chain transfer agents (CTAs). In the presence of a CTA, the growing polymer chain can be terminated, and the catalyst regenerated, allowing for the synthesis of telechelic polymers—polymers with reactive functional groups at both ends. This catalytic approach is efficient and allows for control over the polymer's molar mass by adjusting the monomer-to-CTA ratio. unifr.ch The use of CTAs with 1,5-cyclooctadiene has been shown to produce telechelic polybutadiene (B167195) with controlled molecular weights and functionalities. researchgate.netunifr.ch

Interactive Data Table: Catalyst Systems for ROMP of Cyclooctadiene and Resulting Polymer Topology

| Catalyst System | Catalyst Type | Monomer(s) | Key Feature | Resulting Polymer Topology |

| Schrock Catalyst (Mo or W-based) | Molybdenum or Tungsten Alkylidene | 1,5-Cyclooctadiene | High activity | Linear Poly(butadiene) |

| Grubbs First Generation (G1) | Ruthenium Benzylidene | 1,5-Cyclooctadiene | Living polymerization characteristics | Narrowly distributed linear poly(butadiene) researchgate.net |

| Grubbs Second Generation (G2) | Ruthenium with NHC ligand | 1,5-Cyclooctadiene, Functional Monomers | High functional group tolerance, Use of CTA | Telechelic alternating copolymers unifr.ch |

| Grubbs Third Generation (G3) | Ruthenium with Pyridine Ligands | 1,5-Cyclooctadiene | Fast initiation, High activity | Linear or block copolymers 20.210.105 |

| Water-Soluble PEGylated Ru Catalyst | Modified Grubbs Catalyst | Norbornene derivative, 1,5-Cyclooctadiene | Polymerization in water (PISA) | Amphiphilic block copolymers nih.gov |

Mechanistic Aspects of this compound Polymerization

The polymerization of the acyclic non-conjugated diene, this compound, typically proceeds through coordination-insertion mechanisms, often employing Ziegler-Natta catalysts or other single-site transition metal complexes. researchgate.netlibretexts.org Unlike ROMP, this process involves the direct insertion of the monomer into a metal-alkyl bond. The mechanism is complex, with the catalyst's structure playing a critical role in determining the polymer's final microstructure, including regiochemistry and the extent of cyclization.

During the coordination polymerization of a non-conjugated diene like this compound, the catalyst must select between the two inequivalent double bonds and control the manner of insertion. This leads to several possible reaction pathways that define the final polymer structure.

A primary mechanistic consideration is chemoselectivity , which refers to which of the two double bonds in the diene monomer participates in the polymerization. The catalyst can facilitate polymerization through the terminal vinyl group (1,2-insertion) or the internal double bond (4,5-insertion). Typically, 1,2-insertion of the terminal vinyl group is sterically favored, leaving the internal double bond as a pendant group along the polymer chain.

Another critical aspect is cyclopolymerization . researchgate.net Instead of simple linear propagation, the monomer can undergo an intramolecular cyclization step after the initial insertion. For an α,ω-diene like 1,7-octadiene, this process is well-documented. Following a single insertion event, the pendant double bond can coordinate to the active metal center and insert, forming a cyclic unit within the polymer backbone. researchgate.net For this compound, a similar cyclization after 1,2-insertion could theoretically lead to the formation of substituted five-membered rings. The selectivity towards cyclization versus linear propagation is highly dependent on monomer concentration and catalyst structure. researchgate.net The use of constrained-geometry catalysts, for instance, has been shown to promote the cyclization of 1,7-octadiene during copolymerization with ethylene. researchgate.net

The regioselectivity of insertion further complicates the mechanism. For instance, after coordination, the monomer can insert in a primary (1,2) or secondary (2,1) fashion. These different insertion modes result in different polymer microstructures and can influence subsequent cyclization steps. The choice between these pathways is governed by both steric and electronic factors at the catalyst's active site.

The structure of the catalyst at a molecular level has a profound impact on the kinetics of polymerization, influencing reaction rates, catalytic activity, and polymer molecular weight. researchgate.net Key structural elements include the transition metal center, the surrounding ligand framework, and the cocatalyst used for activation. mdpi.commdpi.com

The Ligand Framework: The ligands coordinated to the metal center are crucial in modulating catalytic performance. mdpi.com

Steric Effects: The steric bulk of the ligands directly influences the kinetics of monomer coordination and insertion. mdpi.com Bulky ligands, such as in constrained-geometry catalysts or those with large substituents on phenoxy or cyclopentadienyl (B1206354) rings, can create a more open and accessible active site, which may increase reactivity towards bulky α-olefins. nih.govnih.gov Conversely, excessive steric hindrance can impede monomer approach, slowing down the rate of propagation.

The Metal Center: The choice of transition metal (e.g., Ti, Zr, Hf, Nd) is fundamental. mdpi.comrsc.org The ionic radius and intrinsic reactivity of the metal define the baseline catalytic activity and selectivity. For instance, neodymium-based catalysts are highly effective for diene polymerization, and their performance is sensitive to the precursor and activators used. rsc.org

Catalyst Activation and Ion Pairing: In many systems, particularly those using metallocenes, a cocatalyst like methylaluminoxane (MAO) is required to abstract a ligand and generate a cationic, active species. mdpi.com The nature of the resulting ion pair, including the distance between the cation and the counter-anion, can significantly influence the kinetics of monomer insertion. A more weakly coordinated counter-anion generally leads to a more active catalyst.

Interactive Data Table: Influence of Catalyst Structure on Polymerization Kinetics

| Catalyst System | Key Structural Feature | Effect on Kinetics | Polymerization Type |

| Half-Titanocene with Phenoxy Ligand mdpi.com | Electronegative oxygen in ligand | Increases activation energy barrier for insertion, slowing initiation | Coordination-Insertion |

| Half-Titanocene with Ketimide Ligand mdpi.com | Less electronegative nitrogen in ligand | Lower activation energy barrier, higher catalytic activity | Coordination-Insertion |

| Constrained-Geometry Catalyst (CGC) researchgate.netnih.gov | Bridged, open ligand structure | Enhances incorporation of α-olefins, high activity | Coordination-Insertion |

| Zirconocene with bulky substituents researchgate.net | Steric hindrance on Cp rings | May decrease activity but can increase cyclization selectivity | Coordination-Insertion |

| Neodymium-based Ziegler-Natta rsc.org | Lanthanide metal center | High activity for dienes; sensitive to cocatalyst and additives | Coordination-Insertion |

Synthesis and Exploration of Complex Derivatives and Architectures Based on 1,4 Octadiene Scaffolds

Creation of Polycyclic Structures via Intramolecular Cyclizations

The arrangement of double bonds in 1,4-octadiene and its derivatives is well-suited for intramolecular cyclization reactions, which are powerful tools for the efficient construction of complex polycyclic frameworks. These reactions, where a single molecule undergoes ring formation, have been extensively explored to generate diverse and structurally interesting compounds.

Diels-Alder and Related Cycloaddition Pathways

The intramolecular Diels-Alder (IMDA) reaction is a prominent strategy for synthesizing polycyclic structures from appropriately substituted this compound precursors. In this reaction, a diene and a dienophile within the same molecule react to form a cyclohexene (B86901) ring, often creating fused or bridged bicyclic systems with high stereoselectivity. wikipedia.org The geometry and connectivity of the resulting polycycle are dictated by the length and nature of the tether connecting the diene and dienophile. wikipedia.org

For instance, the IMDA reaction of trienes derived from this compound can lead to the formation of decalin derivatives. wikipedia.org The stereochemical outcome of these reactions, yielding either cis- or trans-fused products, is influenced by the transition state geometry (syn vs. anti). uh.edu Lewis acids can be employed to improve the product ratios and stereoselectivity in the cyclization of unactivated trienes. uh.edu

Furthermore, cycloaddition strategies involving conjugated enynes and cyclobutene (B1205218) derivatives can produce bicyclo[4.2.0]-2,4-octadiene intermediates. mit.edunih.gov These intermediates can then undergo electrocyclic ring opening to furnish 1,3,5-cyclooctatrienes, demonstrating a [4+4] annulation strategy for synthesizing eight-membered carbocycles. mit.edunih.gov The reaction of 2-halo-6-nitrophenylacetylene with a diene can also lead to a bicyclo[4.2.0]octadiene through a competing [2+2] cycloaddition pathway. researchgate.net

Another approach involves the cycloaddition of furan (B31954) with tetrabromocyclopropene, which, followed by an intramolecular alkylation, yields an oxabicyclo[3.2.1]octadiene building block. uconn.edu This methodology has been applied in the synthesis of tetracyclic caged domains. uconn.edu

| Cycloaddition Type | Precursor Structure | Resulting Polycyclic System | Reference |

| Intramolecular Diels-Alder | Substituted 1,6,8-nonatrienes and 1,7,9-decatrienes | Fused or bridged bicyclic systems (e.g., decalins) | uh.edu, wikipedia.org |

| [4+4] Annulation | Conjugated enynes and cyclobutene derivatives | Bicyclo[4.2.0]-2,4-octadiene intermediates, leading to 1,3,5-cyclooctatrienes | mit.edu, nih.gov |

| [4+3] Cycloaddition | Substituted furan and tetrabromocyclopropene | Oxabicyclo[3.2.1]octadiene derivatives | uconn.edu |

| [2+2] Cycloaddition | 2-halo-6-nitrophenylacetylene and a diene | Bicyclo[4.2.0]octadiene | researchgate.net |

Ring-Closing Metathesis for Cyclic Diene Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including cyclic dienes, from acyclic precursors containing two double bonds. scielo.brscielo.br This reaction, often catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular redistribution of carbon-carbon double bonds. scielo.brscielo.bruwindsor.ca

In the context of this compound-related structures, RCM is particularly useful for synthesizing cyclic 1,3-dienes from enyne systems. scielo.brscielo.br For example, ruthenium-catalyzed RCM of enynes derived from the diastereoselective allylation of N-tert-butanesulfinylimines provides access to chiral cyclic 1,3-dienes. scielo.brscielo.br The efficiency and selectivity of these reactions can sometimes be enhanced by using additives. For instance, the synthesis of enantiopure cyclic dienes from homoallylic benzylic alcohols has been achieved using a second-generation Grubbs catalyst in the presence of 1,7-octadiene (B165261) as an additive. scielo.brscielo.br

The RCM of dienes containing sterically demanding or electron-withdrawing substituents can be challenging. However, molybdenum alkylidene catalysts have shown success in cyclizing such dienes to yield tri- and tetrasubstituted cyclic olefins where ruthenium catalysts might fail. acs.org

| Catalyst System | Precursor Type | Product | Key Features | Reference |

| Ruthenium (Grubbs or Hoveyda-Grubbs) | Enynes | Cyclic 1,3-dienes | Tolerant to various functional groups. | scielo.br, scielo.br |

| Ruthenium (Grubbs II) with 1,7-octadiene | Homoallylic benzylic alcohols | Enantiopure cyclic dienes | Additive enhances reaction. | scielo.br, scielo.br |

| Molybdenum alkylidene | Dienes with bulky/electron-withdrawing groups | Tri- and tetrasubstituted cyclic olefins | Effective for sterically hindered substrates. | acs.org |

Synthesis of Functionalized Octadienone Systems

Functionalized octadienone systems, which are derivatives of this compound containing a ketone group, represent a class of compounds with significant synthetic potential. The introduction of a carbonyl group and other functionalities, such as halogens and alkyl groups, onto the octadiene backbone creates highly reactive molecules that can serve as versatile intermediates in organic synthesis. ontosight.ai

The synthesis of these complex octadienones typically involves multi-step reaction sequences. For example, the preparation of a compound like 7-bromo-4,6,8-trichloro-2,6-dimethyl-1,4-octadien-3-one would necessitate carefully planned halogenation and alkylation reactions to introduce the specific substituents at the desired positions on the octadiene framework. ontosight.ai

The reactivity of these systems is largely governed by the interplay of their functional groups. The ketone group, the carbon-carbon double bonds, and any present halogen atoms are all reactive sites that can participate in a variety of chemical transformations. ontosight.ai This high reactivity makes them valuable building blocks for the construction of more complex molecular architectures. For instance, polyfluorinated cyclohexadienones, which can be seen as cyclic analogues, are known for their high and diverse reactivity, participating in nucleophilic substitutions, photochemical reactions, and cycloadditions. fluorine1.ru

This compound as a Building Block for Natural Product Analogues

The structural framework of this compound serves as a valuable starting point for the synthesis of analogues of complex natural products. By strategically modifying and elaborating the octadiene scaffold, chemists can access novel molecular architectures that mimic the core structures of biologically significant molecules. This approach allows for the systematic exploration of structure-activity relationships, without focusing on the biological activity itself.

A notable application of this strategy is in the synthesis of analogues of morphane derivatives. Chiral cyclic 1,3-dienes, which can be prepared via ring-closing metathesis of enyne precursors derived from this compound-like structures, are potential intermediates in the synthesis of these complex alkaloids. scielo.br

The synthesis of natural product analogues often involves the development of novel synthetic methods and strategies. For instance, the creation of complex ring systems found in natural products can be achieved through tandem reaction sequences that begin with simple, flexible building blocks. The use of this compound and its derivatives in such sequences allows for the construction of intricate molecular frameworks with a high degree of control over stereochemistry.

Development of Chiral Diene Ligands for Asymmetric Synthesis

Chiral dienes derived from bicyclic systems, which can be conceptually related to cyclized this compound frameworks, have emerged as a highly effective class of ligands for transition metal-catalyzed asymmetric reactions. nih.govorganic-chemistry.org These ligands, when coordinated to a metal center such as rhodium, can create a chiral environment that enables the enantioselective synthesis of a wide range of molecules. nih.govorganic-chemistry.orgbu.edu